molecular formula C15H16N6S B4049612 N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine

N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine

Cat. No.: B4049612
M. Wt: 312.4 g/mol
InChI Key: CRNPCDGXPHLOCB-UHFFFAOYSA-N
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Description

N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine is a useful research compound. Its molecular formula is C15H16N6S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.11571571 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

Research indicates that derivatives of dimethylpyrimidin, including those with thiadiazole groups, exhibit significant antifungal properties. A study by Jafar et al. (2017) synthesized several compounds and tested them against fungi like Aspergillus terreus and Aspergillus niger, finding that some derivatives have potent antifungal effects, suggesting potential for developing new antifungal agents (Jafar et al., 2017).

Antibacterial and Insecticidal Potential

Another study by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. The compounds showed activity against Pseudococcidae insects and selected microorganisms, indicating their utility in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

Applications in Organic Synthesis

A study by Shikhaliev et al. (2016) explored the synthesis of polyazaheterocycles containing 1,2,4-thiadiazole using enaminones, showcasing the versatility of thiadiazole-containing compounds in synthesizing complex organic structures, which could be useful in medicinal chemistry and materials science (Shikhaliev et al., 2016).

Anticancer Research

Further research into pyrimidine derivatives has shown potential anticancer applications. Atapour-Mashhad et al. (2017) synthesized new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated them for antiproliferative activity against human breast cancer cell lines, indicating the role of such compounds in developing anticancer therapies (Atapour-Mashhad et al., 2017).

Structural and Chemical Analysis

Studies on the structural and chemical properties of pyrimidine derivatives, such as the work by Titi et al. (2020), have helped identify key pharmacophore sites for antitumor, antifungal, and antibacterial activities, providing a foundation for the rational design of new therapeutic agents (Titi et al., 2020).

Properties

IUPAC Name

N,6-dimethyl-N-[(4-methylthiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6S/c1-10-7-14(21(3)9-13-11(2)19-20-22-13)18-15(17-10)12-5-4-6-16-8-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNPCDGXPHLOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)N(C)CC3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
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N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
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N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
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N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
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N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
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N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.